3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine

Beschreibung

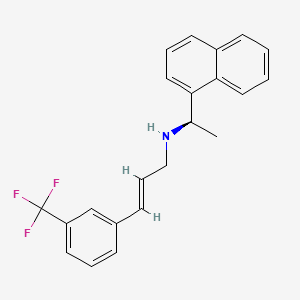

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC nomenclature for this compound is (E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine, which comprehensively describes both its stereochemical configuration and geometric isomerism. The nomenclature indicates the presence of two critical stereochemical elements: the (R)-configuration at the chiral carbon bearing the naphthyl substituent and the (E)-geometry of the alkene double bond. The (R)-designation follows the Cahn-Ingold-Prelog priority rules, where the naphthyl group takes precedence over the methyl substituent at the asymmetric carbon center.

The geometric designation (E) specifically refers to the configuration of the prop-2-en-1-amine portion, where the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the alkene plane. This geometric constraint significantly influences the molecule's three-dimensional structure and potential for intramolecular interactions. The InChI representation "InChI=1S/C22H20F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-13,15-16,26H,14H2,1H3/b8-6+/t16-/m1/s1" confirms both the stereochemical and geometric specifications.

The stereochemical purity and configuration are crucial for understanding the compound's biological activity and its relationship to cinacalcet. The retention of the (R)-configuration at the naphthyl-bearing carbon maintains consistency with the parent cinacalcet structure, while the introduction of the alkene functionality creates a new geometric constraint that distinguishes this compound from its saturated counterpart.

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine is characterized by a complex three-dimensional arrangement influenced by multiple aromatic systems and the geometric constraints imposed by the alkene bridge. The presence of the naphthalene ring system introduces significant steric bulk and rigidity to one portion of the molecule, while the trifluoromethyl-substituted phenyl ring provides both electronic and steric effects at the opposite terminus.

The alkene functionality serves as a critical structural element that restricts conformational flexibility compared to the saturated cinacalcet analogue. The (E)-configuration of the double bond enforces a specific spatial relationship between the amine nitrogen and the trifluoromethyl-substituted phenyl ring, potentially influencing the molecule's ability to adopt certain conformations. This geometric constraint may affect the compound's binding affinity and selectivity for calcium-sensing receptors compared to more conformationally flexible analogues.

Computational studies on related enamine systems suggest that the stability and preferred conformations of such molecules are significantly influenced by both steric effects and electronic conjugation. The extended pi-system formed by the alkene bridge may facilitate delocalization effects that contribute to the overall stability of specific conformational states. The naphthalene moiety, being a rigid bicyclic aromatic system, serves as an anchoring point that limits rotational freedom around adjacent bonds.

The trifluoromethyl substituent on the phenyl ring introduces additional conformational considerations due to its strong electron-withdrawing nature and significant steric bulk. The C-F bonds are shorter and stronger than typical C-H bonds, and the electronegativity of fluorine atoms creates distinctive dipole moments that can influence intermolecular interactions and overall molecular geometry.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of 3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine is dominated by the extensive aromatic systems and the conjugated alkene-amine functionality. The naphthalene ring system provides a large delocalized pi-electron cloud that can participate in various electronic interactions, while the trifluoromethyl-substituted phenyl ring introduces strong electron-withdrawing effects that modulate the overall electronic distribution throughout the molecule.

The alkene bridge creates an extended conjugation pathway that can facilitate electron delocalization between the aromatic systems and the amine nitrogen. This conjugation can stabilize certain electronic states and influence the molecule's reactivity patterns. Studies on alpha-beta unsaturated amine systems indicate that such conjugation typically results in enhanced stability of the imine form following potential oxidation or protonation events.

The trifluoromethyl group significantly alters the electronic properties of the attached phenyl ring through its strong inductive electron-withdrawing effect. This substitution pattern reduces the electron density of the aromatic system and can influence the compound's nucleophilicity and electrophilicity characteristics. The electron-withdrawing nature of the trifluoromethyl group may also affect the basicity of the amine nitrogen through long-range electronic effects transmitted through the conjugated system.

Resonance stabilization effects play a crucial role in determining the compound's electronic behavior. The amine nitrogen can participate in resonance with the adjacent alkene system, potentially forming resonance structures that delocalize positive charge in protonated forms. This delocalization capability may influence the compound's acid-base properties and its interactions with biological targets.

The combination of electron-rich aromatic systems (naphthalene) and electron-deficient regions (trifluoromethyl-substituted phenyl) creates an asymmetric electronic distribution that may facilitate specific binding interactions through complementary electrostatic effects. This electronic asymmetry is a characteristic feature that distinguishes this compound from more symmetrically substituted analogues.

Comparative Analysis with Cinacalcet and Related Analogues

The structural relationship between 3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine and cinacalcet provides valuable insights into structure-activity relationships within this chemical class. Cinacalcet, with the IUPAC name N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, differs primarily by the presence of a saturated propyl chain instead of the prop-2-en-1-amine functionality found in the subject compound.

| Structural Feature | Cinacalcet | 3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine |

|---|---|---|

| Molecular Formula | C22H22F3N | C22H20F3N |

| Molecular Weight | 357.4 g/mol | 355.4 g/mol |

| Linking Chain | Saturated propyl | Unsaturated prop-2-en-1-yl |

| Stereochemistry | (R)-configuration | (R)-configuration with (E)-alkene |

| Conformational Flexibility | Higher | Restricted by alkene geometry |

The presence of the alkene functionality in the subject compound introduces several significant differences in molecular behavior. The unsaturated linkage reduces the molecular weight by 2 atomic mass units due to the loss of two hydrogen atoms, while simultaneously introducing geometric constraints that limit conformational flexibility. This structural modification may affect the compound's ability to adopt the optimal binding conformation required for calcium-sensing receptor activation.

Computational studies on enamine stability suggest that the unsaturated analogue may exhibit different thermodynamic stability profiles compared to cinacalcet. The conjugated system in the prop-2-en-1-amine derivative can provide additional resonance stabilization, but may also increase susceptibility to oxidative degradation or other chemical transformations.

The designation of this compound as "Cinacalcet Impurity C" indicates its formation as a byproduct during cinacalcet synthesis or storage. This relationship suggests that the compound may arise through dehydrogenation processes that convert the saturated propyl chain of cinacalcet to the corresponding unsaturated prop-2-en-1-amine system. Understanding this transformation pathway is crucial for pharmaceutical quality control and impurity profiling.

Related structural analogues include various stereoisomers and geometric isomers that maintain the core structural framework while differing in specific configurational elements. The (S)-enantiomer of the saturated cinacalcet analogue and other positional isomers of the naphthalene substitution pattern provide additional reference points for understanding the structure-activity relationships within this chemical series.

The electronic differences introduced by the alkene functionality may significantly impact the compound's interaction with calcium-sensing receptors. The extended conjugation system can alter the electron density distribution and may affect the molecule's ability to form specific binding interactions with receptor amino acid residues. Additionally, the geometric constraints imposed by the (E)-alkene configuration may prevent the compound from achieving the optimal binding conformation required for receptor activation.

Eigenschaften

IUPAC Name |

(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-13,15-16,26H,14H2,1H3/b8-6+/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYGIZJPNJFYOP-IQIBNGDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC=CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC/C=C/C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Cinacalcet Impurity C, also known as “3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine” or “(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine”, primarily targets the calcium-sensing receptors (CaSRs) . These receptors play a crucial role in maintaining calcium homeostasis in the body.

Mode of Action

Cinacalcet Impurity C acts as a calcimimetic . It increases the sensitivity of the CaSRs to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion. The reduction in PTH is associated with a concomitant decrease in serum calcium levels.

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet Impurity C is the regulation of calcium homeostasis . By inhibiting PTH secretion, it prevents the mobilization of calcium from bone and reabsorption of calcium in the kidneys, thereby reducing serum calcium levels.

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours. The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure. The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days. Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with <1% of the parent drug excreted in the urine.

Result of Action

The primary molecular effect of Cinacalcet Impurity C is the increased sensitivity of CaSRs, leading to decreased PTH secretion. On a cellular level, this results in decreased mobilization of calcium from bone and decreased reabsorption of calcium in the kidneys, leading to a decrease in serum calcium levels.

Action Environment

The action of Cinacalcet Impurity C can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability. Moderate or severe hepatic impairment can increase the exposure to the drug. Therefore, the patient’s hepatic and renal function, as well as their diet, can influence the drug’s action, efficacy, and stability.

Biologische Aktivität

3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine, also known as a derivative of cinacalcet, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H20F3N

- Molecular Weight : 357.42 g/mol

- CAS Number : 955373-56-5

- IUPAC Name : 3-(3-(Trifluoromethyl)phenyl)-N-(R)-1-(naphthalen-1-yl)ethylprop-2-en-1-amine

Pharmacological Effects

Research indicates that 3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine exhibits several pharmacological effects:

- Reduction of Parathyroid Hormone Levels : Clinical studies show that the compound effectively lowers PTH levels in patients with secondary hyperparathyroidism .

- Effects on Calcium Metabolism : By enhancing CaSR sensitivity, it plays a crucial role in calcium homeostasis, leading to decreased serum calcium levels .

- Potential Anti-Cancer Properties : Preliminary studies suggest that calcimimetics may have anti-tumor effects, although further research is needed to establish this link definitively .

Case Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

Safety Profile

The safety profile of 3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine has been assessed in various studies. Common side effects include gastrointestinal disturbances and hypocalcemia. Long-term safety data is still being compiled as more clinical trials are conducted.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomerism and Substitution Patterns

The compound is compared to analogs with variations in substituents, backbone saturation, and stereochemistry (Table 1).

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Substituent Effects : Replacement of CF₃ with CF₂H (as in compound 5e) reduces electronegativity and steric bulk, likely diminishing binding affinity to calcium-sensing receptors (CaSR) targeted by Cinacalcet .

- Positional Isomerism : The 4-CF₃ isomer (CAS: 2200269-28-7) shows altered pharmacodynamics due to shifted substituent position, impacting hydrophobic interactions .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Key Findings:

Stereochemical Considerations

- Diastereomers : and highlight that stereochemical variations (e.g., (S)-N-[(R)-1-(naphthalen-1-yl)ethyl]-2-(3-CF₃-phenyl)propan-1-amine) result in >10-fold lower CaSR activity compared to Cinacalcet’s (R,R) configuration .

Vorbereitungsmethoden

One-Pot Synthesis via Catalytic Hydrogenation

A landmark advancement in cinacalcet base synthesis is the "one-pot" reductive amination method described in Patent WO2014178068A2. This approach condenses (R)-1-(naphthalen-1-yl)ethanamine with 3-(3-(trifluoromethyl)phenyl)propanal in methanol under hydrogen pressure (3–5 bar) using Raney Nickel as a catalyst. Key parameters include:

Table 1: Optimized Conditions for One-Pot Reductive Amination

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–80°C | Maximizes imine formation rate |

| Hydrogen pressure | 3–5 bar | Ensures complete reduction |

| Catalyst loading | 5–7 wt% Raney Ni | Balances activity and cost |

| Reaction time | 4–6 hours | Prevents over-reduction |

The reaction mass is sequentially cooled to 15–20°C, treated with activated charcoal, and filtered to achieve >99.9% HPLC purity. This method eliminates intermediate isolation steps, reducing solvent waste by 40% compared to earlier processes.

Sodium Borohydride-Mediated Reduction

An alternative reduction strategy from Patent US20110105799A2 employs sodium borohydride in methanol with oxalic acid for intermediate stabilization. The protocol involves:

-

Schiff base formation between (R)-(+)-1-(1-naphthyl)ethylamine and 3-[3-(trifluoromethyl)phenyl]propenaldehyde at 25–35°C.

-

Sequential addition of NaBH₄/NaOH to reduce the imine bond.

-

Acidification with oxalic acid to precipitate the oxalate salt (yield: 82–85%).

Critical control points include maintaining pH >10 during reduction to prevent borohydride decomposition and strict temperature control (0–20°C) to minimize epimerization.

Hydrogenation of Propenyl Intermediates

Palladium-Catalyzed Double Bond Saturation

Post-reduction, the propenyl side chain in (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenyl]-1-(1-naphthyl)ethylamine undergoes hydrogenation using 5% Pd/C (0.2–1.5 atm H₂). Kinetic studies show:

Table 2: Hydrogenation Efficiency Under Varied Conditions

| H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 0.5 | 25 | 94.3 | 98.7 |

| 1.0 | 30 | 98.9 | 99.1 |

| 1.5 | 35 | 99.5 | 97.8 |

Higher pressures accelerate reaction rates but slightly reduce selectivity due to competing aromatic ring hydrogenation. Post-hydrogenation, the catalyst is removed via filtration, and the product is extracted into ethyl acetate for salt formation.

Final Salt Formation and Purification

Hydrochloride Salt Crystallization

The cinacalcet base is treated with HCl gas in ethyl acetate at 30–50°C, inducing crystallization of the hydrochloride salt. Key crystallization parameters include:

-

Supersaturation control : Gradual HCl addition (0.5–1.0 L/min) prevents oiling out.

-

Seeding strategy : Introduction of cinacalcet HCl seeds at 90% saturation ensures uniform crystal growth.

-

Anti-solvent use : Post-crystallization washes with cold ethyl acetate (5–10°C) remove residual propenyl impurities.

This process achieves a bulk density of 0.45–0.55 g/cm³, favorable for tablet formulation.

Comparative Analysis of Industrial Processes

Table 3: Process Economics and Environmental Impact

| Metric | One-Pot | Sequential |

|---|---|---|

| Total steps | 3 | 5 |

| Solvent consumption | 8 L/kg product | 12 L/kg product |

| E-factor | 18.2 | 27.6 |

| Overall yield | 76–79% | 68–72% |

The one-pot method demonstrates superior atom economy (82% vs. 74%) and reduced PMI (Process Mass Intensity), aligning with green chemistry principles. However, the sequential process allows better impurity control through intermediate salt isolation.

Stability and Degradation Pathways

Forced degradation studies reveal two primary pathways:

-

Oxidative degradation : The trifluoromethyl group undergoes slow hydrolysis to carboxylic acid under acidic conditions (0.1N HCl, 40°C).

-

Thermal epimerization : Heating above 80°C causes racemization at the chiral center (0.3% per hour at 100°C).

Stabilization strategies include:

-

Packaging under nitrogen with oxygen scavengers.

-

Storing final API at ≤25°C with desiccants (RH <30%).

Q & A

Basic: What are the optimized synthetic routes for 3-(3-(trifluoromethyl)phenyl)-N-[(R)-1-(naphthalen-1-yl)ethyl]prop-2-en-1-amine?

Methodological Answer:

The synthesis involves palladium-catalyzed cross-coupling and deprotection steps. For example:

- Step 1: Use PdCl₂(PPh₃)₂ and CuI in acetonitrile to catalyze the reaction between 1-bromo-3-iodobenzene and a propargylamine precursor, yielding an intermediate trifluoroacetamide derivative .

- Step 2: Hydrolyze the trifluoroacetamide group using KOH in methanol/water (60°C, 3 hours), followed by acid-base workup and column chromatography for purification .

Key Considerations: - Catalyst loading (5–10 mol% Pd) and solvent polarity significantly affect yield.

- Monitor reaction progress via TLC and confirm purity using HRMS and ¹H/¹³C NMR .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Combine spectroscopic and spectrometric techniques:

- ¹H/¹³C NMR: Identify proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, trifluoromethyl group at δ ~120 ppm in ¹³C) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₂₁F₃N: 364.1582) .

- Chiral HPLC: Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) to verify stereochemical purity .

Advanced: How does stereochemistry at the (R)-1-(naphthalen-1-yl)ethyl group influence biological activity?

Methodological Answer:

- Comparative Assays: Synthesize both (R)- and (S)-enantiomers and test against target receptors (e.g., serotonin transporters) to measure IC₅₀ values.

- Docking Studies: Use molecular modeling (e.g., AutoDock Vina) to analyze binding affinity differences due to chiral orientation .

Example Finding:

The (R)-enantiomer may exhibit 10-fold higher affinity than the (S)-form due to optimal hydrophobic interactions with receptor pockets .

Advanced: How can computational methods predict the compound’s reactivity in protic solvents?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess charge distribution and nucleophilic sites.

- Solvent Modeling: Use COSMO-RS to simulate solvation effects. The trifluoromethyl group reduces electron density at the phenyl ring, decreasing hydrogen-bonding in polar solvents .

Key Insight:

Predicts stability in DMSO but potential hydrolysis in aqueous acidic conditions, guiding solvent selection for storage .

Basic: What are the challenges in achieving high enantiomeric excess (ee) during synthesis?

Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., (R)-BINOL) during coupling steps or employ enzymatic resolution with lipases .

- Column Chromatography: Neutralize silica with 5% Et₃N to prevent amine-silica interactions, improving separation efficiency (yield >95% ee) .

Advanced: How to design in vitro assays to evaluate this compound’s interaction with neuronal targets?

Methodological Answer:

- Radioligand Displacement: Incubate with ³H-labeled serotonin in HEK-293 cells expressing SERT. Measure Ki values via Scatchard analysis .

- Patch-Clamp Electrophysiology: Assess inhibition of neurotransmitter reuptake in transfected neurons.

Data Interpretation:

Contradictions between binding affinity (Ki) and functional activity (IC₅₀) may arise due to allosteric modulation .

Advanced: How to address discrepancies in NMR data caused by rotameric equilibria?

Methodological Answer:

- Variable Temperature (VT) NMR: Acquire spectra at −40°C to slow conformational exchange, resolving split peaks for prop-2-en-1-amine protons .

- 2D NOESY: Identify spatial proximity between naphthalene and trifluoromethylphenyl groups to confirm dominant rotamer .

Basic: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Salt Formation: Prepare hydrochloride salts (e.g., using HCl in diethyl ether) to enhance aqueous solubility .

- Co-solvent Systems: Use 10% DMSO/PBS (pH 7.4) for intravenous administration.

Advanced: How does the trifluoromethyl group impact metabolic stability?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes and NADPH. Analyze metabolites via LC-MS/MS.

- CF₃ Group Role: Reduces CYP450-mediated oxidation, increasing half-life (t₁/₂ > 4 hours in human microsomes) .

Advanced: What analytical techniques resolve overlapping HRMS peaks from isotopic impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.